
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a pyrazine ring, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-dimethylbutanoic acid with 2-oxo-2-pyrazin-2-ylethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Aplicaciones Científicas De Investigación
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-amino-3-dimethylbutanoic acid: Shares the butanamide backbone but lacks the pyrazine ring.
2-oxo-2-pyrazin-2-ylethylamine: Contains the pyrazine ring but lacks the butanamide structure.
N-(2-oxo-2-pyrazin-2-ylethyl)butanamide: Similar structure but without the amino group.
Uniqueness: 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is unique due to the combination of its amino group, pyrazine ring, and butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H18N4O2 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)11(13)12(18)16(3)7-10(17)9-6-14-4-5-15-9/h4-6,8,11H,7,13H2,1-3H3 |
Clave InChI |
QQAHAFGHAMDICY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(C)CC(=O)C1=NC=CN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


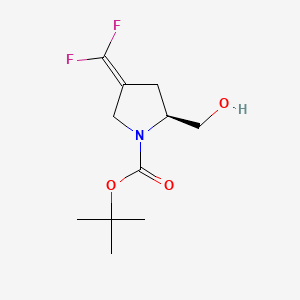
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)

![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
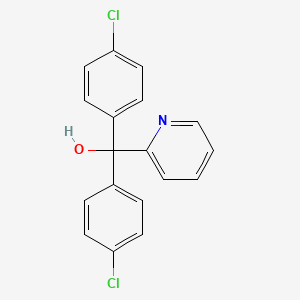
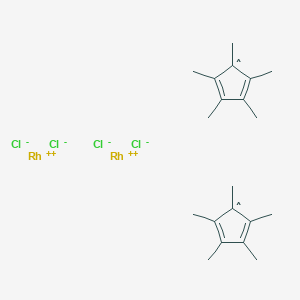
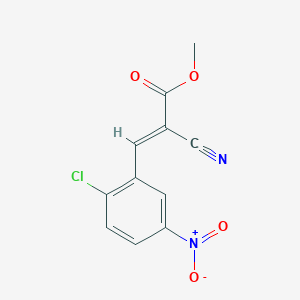
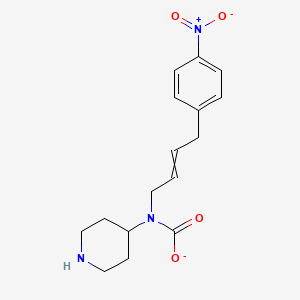
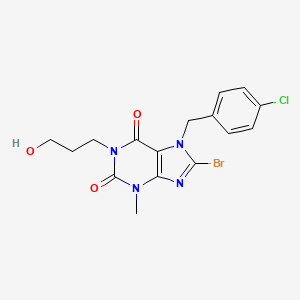
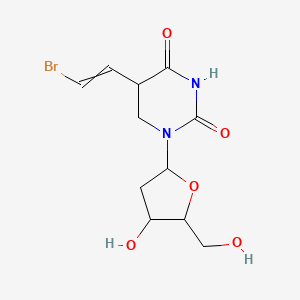
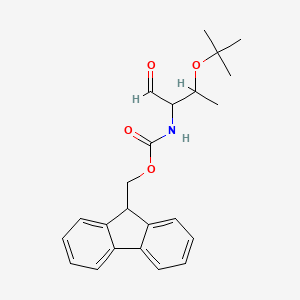
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)
